Atorvastatin magnesium

Description

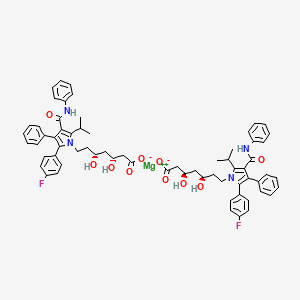

Structure

3D Structure of Parent

Properties

CAS No. |

874114-41-7 |

|---|---|

Molecular Formula |

C66H68F2MgN4O10 |

Molecular Weight |

1139.6 g/mol |

IUPAC Name |

magnesium;(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate |

InChI |

InChI=1S/2C33H35FN2O5.Mg/c2*1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40;/h2*3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40);/q;;+2/p-2/t2*26-,27-;/m11./s1 |

InChI Key |

MZUOYVUQORIPHP-MNSAWQCASA-L |

SMILES |

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Mg+2] |

Isomeric SMILES |

CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Mg+2] |

Canonical SMILES |

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Mg+2] |

Appearance |

Solid powder |

Other CAS No. |

874114-41-7 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Atorvastatin magnesium anhydrous, Atorvastatin magnesium |

Origin of Product |

United States |

Foundational & Exploratory

Atorvastatin Magnesium's Core Mechanism of Action on HMG-CoA Reductase: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular mechanism by which atorvastatin (B1662188) magnesium inhibits 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis. The document details the competitive inhibition kinetics, the specific molecular interactions at the enzyme's active site, and the downstream effects on lipid metabolism. Emphasis is placed on quantitative data, detailed experimental protocols, and visual representations of the involved pathways and processes to facilitate a deeper understanding for research and development purposes.

Introduction: Atorvastatin and HMG-CoA Reductase

Atorvastatin is a synthetic lipid-lowering agent belonging to the statin class of drugs.[1] It is widely prescribed for the treatment of hypercholesterolemia and the prevention of cardiovascular diseases.[2] The therapeutic efficacy of atorvastatin is primarily attributed to its potent and selective inhibition of HMG-CoA reductase.[1][2] This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a critical precursor in the synthesis of cholesterol and other isoprenoids.[3] By inhibiting this key step, atorvastatin reduces the endogenous production of cholesterol in the liver.[4]

The magnesium salt of atorvastatin is one of the pharmaceutical forms of the drug. While the active moiety is atorvastatin acid, the salt form can influence the drug's physicochemical properties, such as solubility and stability, which in turn can affect its bioavailability.[5][6] However, the fundamental mechanism of HMG-CoA reductase inhibition is dictated by the atorvastatin molecule itself.

Molecular Mechanism of Inhibition

Atorvastatin acts as a competitive inhibitor of HMG-CoA reductase.[1][7] Its chemical structure mimics the natural substrate, HMG-CoA, allowing it to bind to the active site of the enzyme with high affinity.[8] This binding prevents HMG-CoA from accessing the active site, thereby blocking the synthesis of mevalonate.[9]

Structural studies, including X-ray crystallography, have revealed the precise interactions between atorvastatin and the HMG-CoA reductase active site.[10] Atorvastatin occupies a portion of the HMG-CoA binding site, establishing multiple points of contact with the enzyme's amino acid residues.[9][10] The HMG-like moiety of atorvastatin is crucial for this interaction.[11] Key residues in the enzyme's active site that attract statins include K735, R590, K692, K691, R702, and R568, while residues like E665, D767, D690, and E559 are involved in repulsive interactions that help position the inhibitor.

The binding of atorvastatin induces a conformational change in the enzyme, further stabilizing the enzyme-inhibitor complex and contributing to its potent inhibitory effect.[6] This high-affinity binding is reflected in the low nanomolar inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) reported in various studies.

Quantitative Analysis of Atorvastatin's Inhibitory Potency

The inhibitory activity of atorvastatin on HMG-CoA reductase has been quantified through various in vitro assays. The following tables summarize key quantitative data from the scientific literature.

| Parameter | Reported Value(s) | Assay Conditions | Reference(s) |

| IC50 | 2-8 nM | Cell-free HMG-CoA reductase activity assay | |

| 3-20 nM | Cell-free HMG-CoA reductase activity assay | [1] | |

| Ki | 2-250 nM (range for various statins) | Inhibition kinetics analysis | [10] |

Table 1: In Vitro Inhibition of HMG-CoA Reductase by Atorvastatin

| Thermodynamic Parameter | Value (at 25°C) | Method | Reference(s) |

| Binding Enthalpy (ΔH) | -9.3 kcal/mol | Isothermal Titration Calorimetry (ITC) | [10] |

| Binding Entropy (-TΔS) | Favorable (drives binding) | Isothermal Titration Calorimetry (ITC) | [10] |

Table 2: Thermodynamic Parameters of Atorvastatin Binding to HMG-CoA Reductase

Downstream Signaling and Metabolic Consequences

The inhibition of HMG-CoA reductase by atorvastatin sets off a cascade of events within the hepatocyte and systemically, leading to a reduction in plasma cholesterol levels.

Upregulation of LDL Receptors

The primary consequence of reduced intracellular cholesterol synthesis is the upregulation of the sterol regulatory element-binding protein 2 (SREBP-2) pathway. SREBP-2 is a transcription factor that, upon activation, translocates to the nucleus and increases the expression of the gene encoding the low-density lipoprotein (LDL) receptor. The increased number of LDL receptors on the surface of liver cells enhances the clearance of LDL cholesterol from the bloodstream.[4]

Reduced Apolipoprotein B (ApoB) Production

Studies in animal models have shown that atorvastatin treatment can lead to a reduction in the production rate of very-low-density lipoprotein (VLDL) apolipoprotein B (apoB). This is thought to be a consequence of the reduced availability of hepatic cholesterol, which is essential for the assembly and secretion of VLDL particles. A decrease in VLDL apoB secretion contributes to the overall reduction in circulating atherogenic lipoproteins.

Caption: Inhibition of the Mevalonate Pathway by Atorvastatin Magnesium.

Caption: Downstream consequences of HMG-CoA reductase inhibition by atorvastatin.

Experimental Protocols

HMG-CoA Reductase Activity Assay (Spectrophotometric)

This assay measures the enzymatic activity of HMG-CoA reductase by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

Materials:

-

Purified recombinant human HMG-CoA reductase enzyme

-

This compound

-

HMG-CoA reductase assay buffer (e.g., 0.1 M Potassium Phosphate, pH 7.4, containing 1 mM EDTA and 2 mM DTT)

-

HMG-CoA solution (substrate)

-

NADPH solution

-

96-well UV-transparent microplate

-

Microplate spectrophotometer

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution to test a range of concentrations.

-

Prepare fresh solutions of HMG-CoA and NADPH in the assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the assay buffer, atorvastatin solution (or vehicle control), and HMG-CoA reductase enzyme to each well.

-

Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding the NADPH solution to each well.

-

Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

-

Measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 10-20 minutes.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of NADPH consumption) for each inhibitor concentration by determining the slope of the linear portion of the absorbance versus time curve.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Caption: Experimental workflow for the HMG-CoA reductase activity assay.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with the binding of a ligand (atorvastatin) to a macromolecule (HMG-CoA reductase), allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

Materials:

-

Purified, dialysis-equilibrated HMG-CoA reductase

-

This compound, accurately weighed and dissolved in the same dialysis buffer

-

Isothermal titration calorimeter

Procedure:

-

Sample Preparation:

-

Thoroughly dialyze the purified HMG-CoA reductase against the chosen assay buffer.

-

Dissolve this compound in the final dialysis buffer.

-

Degas both the protein and ligand solutions.

-

-

ITC Experiment:

-

Load the HMG-CoA reductase solution into the sample cell of the calorimeter.

-

Load the atorvastatin solution into the injection syringe.

-

Equilibrate the system to the desired temperature (e.g., 25°C).

-

Perform a series of small, sequential injections of the atorvastatin solution into the protein solution, recording the heat change after each injection.

-

-

Data Analysis:

-

Integrate the heat-change peaks to obtain the heat released or absorbed per injection.

-

Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable binding model to determine Kd, n, and ΔH.

-

Calculate the Gibbs free energy (ΔG) and entropy (ΔS) of binding using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.

-

RNase Protection Assay for Apolipoprotein B mRNA Quantification

This assay is used to quantify the levels of specific mRNA transcripts, such as apoB mRNA, in total RNA samples.[7]

Materials:

-

Total RNA isolated from liver tissue or cultured hepatocytes

-

In vitro transcription kit for generating a radiolabeled antisense RNA probe for apoB

-

RNase A and RNase T1

-

Proteinase K

-

Denaturing polyacrylamide gel electrophoresis (PAGE) reagents and equipment

-

Phosphorimager or X-ray film for detection

Procedure:

-

Probe Synthesis:

-

Synthesize a high-specific-activity, [α-³²P] UTP-labeled antisense RNA probe complementary to the target apoB mRNA sequence using in vitro transcription.

-

-

Hybridization:

-

Hybridize the labeled probe with the total RNA samples in a hybridization buffer at an appropriate temperature (e.g., 45-55°C) overnight.

-

-

RNase Digestion:

-

Digest the unhybridized, single-stranded RNA (probe and sample RNA) using a mixture of RNase A and RNase T1. The hybridized, double-stranded RNA (probe-mRNA duplex) is protected from digestion.

-

-

Proteinase K Treatment and RNA Precipitation:

-

Inactivate the RNases with proteinase K, followed by phenol-chloroform extraction and ethanol (B145695) precipitation of the protected RNA duplexes.

-

-

Gel Electrophoresis and Detection:

-

Resolve the protected RNA fragments on a denaturing polyacrylamide gel.

-

Visualize the protected bands by autoradiography or phosphorimaging.

-

-

Quantification:

-

Quantify the intensity of the protected bands, which is proportional to the amount of apoB mRNA in the original sample.

-

Conclusion

This compound is a potent inhibitor of HMG-CoA reductase, acting through a competitive mechanism at the enzyme's active site. Its high-affinity binding, characterized by low nanomolar IC50 and Ki values, leads to a significant reduction in hepatic cholesterol synthesis. This primary action triggers a cascade of downstream events, most notably the upregulation of LDL receptors and a decrease in apoB-containing lipoprotein production, culminating in a substantial lowering of plasma LDL cholesterol. The detailed understanding of its mechanism of action, supported by robust quantitative data and well-defined experimental protocols, is crucial for the ongoing research and development of novel and improved therapies for dyslipidemia and cardiovascular disease.

References

- 1. HMG-CoA Reductase (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 2. benchchem.com [benchchem.com]

- 3. farmaciajournal.com [farmaciajournal.com]

- 4. Determination of apolipoprotein mRNA levels by ribonuclease protection assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Binding thermodynamics of statins to HMG-CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. medkoo.com [medkoo.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. The Link between Magnesium Supplements and Statin Medication in Dyslipidemic Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 11. benchchem.com [benchchem.com]

A Technical Guide to the Pleiotropic Effects of Atorvastatin Magnesium in Cardiovascular Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the multifaceted, or "pleiotropic," effects of atorvastatin (B1662188), a potent HMG-CoA reductase inhibitor. While its primary function is to lower low-density lipoprotein cholesterol (LDL-C), a significant body of research has revealed additional cardiovascular protective mechanisms that are independent of this action.[1][2][3] This document outlines these core mechanisms, presents quantitative data from key studies, describes relevant experimental protocols, and visualizes the critical signaling pathways involved. The focus is on atorvastatin's active moiety; atorvastatin magnesium, as a specific salt formulation, provides the same active compound as other atorvastatin salts, with potential differences in physicochemical properties.

Canonical Mechanism: HMG-CoA Reductase Inhibition

The primary mechanism of action for all statins, including atorvastatin, is the competitive inhibition of HMG-CoA reductase.[4][5] This enzyme catalyzes the conversion of HMG-CoA to mevalonate (B85504), which is the rate-limiting step in the hepatic synthesis of cholesterol.[1][5][6] By blocking this step, atorvastatin reduces the intracellular pool of cholesterol. This reduction triggers a compensatory upregulation in the expression of LDL receptors on the surface of liver cells, which in turn increases the clearance of LDL-C from the bloodstream.[1][4][5][6] The inhibition of the mevalonate pathway is also the origin of atorvastatin's pleiotropic effects, as it reduces the synthesis of essential downstream isoprenoid intermediates like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[7][8]

References

- 1. What is the mechanism of Atorvastatin Calcium? [synapse.patsnap.com]

- 2. ahajournals.org [ahajournals.org]

- 3. Low Vitamin D Status Attenuates Hypolipidemic and Pleiotropic Effects of Atorvastatin in Women | MDPI [mdpi.com]

- 4. Atorvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Atorvastatin - Wikipedia [en.wikipedia.org]

- 6. droracle.ai [droracle.ai]

- 7. Statins and Magnesium [pontevitarx.com]

- 8. The Link between Magnesium Supplements and Statin Medication in Dyslipidemic Patients - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide on the Synthesis and Structural Characterization of Crystalline Atorvastatin Magnesium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and structural characterization of crystalline forms of atorvastatin (B1662188) magnesium. The control of polymorphism is a critical aspect of drug development, influencing the stability, solubility, and bioavailability of the active pharmaceutical ingredient (API). Atorvastatin, a leading synthetic lipid-lowering agent, is marketed as its calcium salt, but significant research has been conducted on other salt forms, including the magnesium salt, to explore potential advantages. This document details the synthetic routes to various crystalline forms of atorvastatin magnesium and the analytical techniques used for their characterization.

Introduction to Atorvastatin and the Importance of Polymorphism

Atorvastatin is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1] The solid-state properties of an API, such as its crystalline form, can significantly impact its performance. Different polymorphs of the same compound can exhibit variations in melting point, dissolution rate, and stability, which are critical parameters in formulation development.[2][3][4] The amorphous form of atorvastatin was initially used but was found to be unstable and hygroscopic.[5][6] This led to the development of more stable crystalline forms. While atorvastatin calcium is the most common salt form, this compound also exists in various crystalline and amorphous states.[7][8]

Synthesis of Crystalline this compound

The synthesis of different crystalline forms of this compound often involves the crystallization of the magnesium salt from various solvent systems under controlled conditions. The choice of solvent, temperature, and crystallization technique (e.g., cooling crystallization, anti-solvent addition, slurrying) are critical factors in determining the resulting polymorphic form.

General Synthetic Workflow:

The general process for obtaining crystalline this compound often starts from an alkali metal salt of atorvastatin, such as atorvastatin sodium. This is then reacted with a magnesium salt in a suitable solvent to precipitate the desired crystalline form of this compound.[7][8]

Caption: General workflow for the synthesis of crystalline this compound.

Experimental Protocols:

Protocol 2.1: Preparation of Crystalline Atorvastatin Hemi-Magnesium Salt (Form II)

This protocol is adapted from methodologies described for preparing specific polymorphic forms by crystallization from a solvent/anti-solvent system.[8]

-

Dissolution: Dissolve this compound in a suitable solvent such as acetone, ethanol, methanol, 1-butanol, or 2-butanol (B46777) at an elevated temperature (30°C to the reflux temperature of the solvent).

-

Cooling: Cool the solution to room temperature.

-

Precipitation: Add water (5 to 50 mL per 1 g of this compound) and/or a hydrocarbon solvent (e.g., pentane, hexane, heptane, or cyclohexane) as an anti-solvent to induce precipitation.

-

Isolation: Isolate the resulting crystals by filtration.

-

Drying: Dry the isolated crystals under vacuum.

Protocol 2.2: Preparation of Crystalline Atorvastatin Hemi-Magnesium Salt (Form III)

This protocol is based on a slurrying method.[8]

-

Suspension: Prepare a slurry of this compound salt in water.

-

Heating: Heat the suspension to its boiling point with stirring.

-

Cooling: Allow the suspension to cool to room temperature.

-

Isolation: Isolate the solid material by filtration.

-

Drying: Dry the product to obtain Form III.

Protocol 2.3: Preparation of Crystalline Atorvastatin Hemi-Magnesium Salt (Form IV)

This protocol utilizes an anti-solvent precipitation method.[8]

-

Dissolution: Dissolve this compound in methanol.

-

Precipitation: Add water (1-4 parts, v/v) as an anti-solvent at a temperature between 20°C and 40°C to precipitate the crystalline form.

-

Isolation: Collect the precipitated solid by filtration.

-

Drying: Dry the isolated material.

Protocol 2.4: Preparation of Crystalline Atorvastatin Hemi-Magnesium Salt (Form VI)

This protocol involves crystallization from a mixed solvent system.[8]

-

Dissolution: Dissolve this compound in a solvent selected from ethyl acetate, ethanol, methanol, 1-butanol, or 2-butanol at a temperature between 20°C and the boiling point.

-

Water Addition: Add water in an amount between 0.5 to 30 mL per 1 g of this compound. The water can be added before or after heating.

-

Crystallization: Allow the solution to cool to induce crystallization.

-

Isolation: Isolate the crystals by filtration.

-

Drying: Dry the crystalline product.

Structural Characterization

A combination of analytical techniques is essential for the comprehensive characterization of the crystalline forms of this compound. The primary methods include X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA). Spectroscopic techniques such as Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy also provide valuable structural information.[2][3][9]

Characterization Workflow:

Caption: A typical workflow for the structural characterization of crystalline this compound.

3.1 X-ray Powder Diffraction (XRPD)

XRPD is the most powerful technique for identifying and differentiating crystalline forms. Each polymorph has a unique crystal lattice, resulting in a characteristic diffraction pattern.

Methodology:

-

Sample Preparation: A small amount of the crystalline powder is gently packed into a sample holder.

-

Data Acquisition: The sample is irradiated with monochromatic X-rays, and the diffraction pattern is recorded as a function of the diffraction angle (2θ). A typical instrument is a Philips X-ray powder diffractometer with a curved graphite (B72142) monochromator using Copper Kα radiation (λ = 1.5418 Å).[10]

-

Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, is analyzed to identify the characteristic peaks for each crystalline form.

Table 1: Characteristic XRPD Peaks (2θ ± 0.2°) for Various Crystalline Forms of Atorvastatin Hemi-Magnesium

| Form II[8] | Form III[8] | Form IV[8] | Form V[8] | Form VI[8] | Form VII[8] | Form VIII[8] | Form B7[11] | Form B9[11] |

| 3.1 | 7.6 | 3.2 | 7.6 | 8.5 | 5.7 | 8.6 | 3.87 | 3.80 |

| 9.1 | 9.1 | 8.9 | 9.5 | 12.0 | 8.5 | 10.0 | 4.85 | 4.00 |

| 11.6 | 9.6 | 11.6 | 11.7 | 14.3 | 9.1 | 11.5 | 5.62 | 5.93 |

| 12.4 | 12.1 | 17.3 | 20.0 | 18.4 | 11.8 | 16.5 | 7.76 | 7.22 |

| 14.3 | 20.1 | 18.5 | 21.9 | 19.2 | 18.2 | 20.1 | 9.72 | 7.57 |

| 18.5 | 22.4 | 22.0 | 24.1 | 20.1 | 21.6 | 11.4 | 7.98 | |

| 19.2 | 28.1 | 11.77 | 8.50 | |||||

| 19.59 | 19.44 |

3.2 Thermal Analysis (DSC and TGA)

DSC and TGA provide information about the thermal properties of the crystalline forms, such as melting point, desolvation, and decomposition.

Methodology:

-

Sample Preparation: A few milligrams of the sample are accurately weighed into an aluminum pan.

-

DSC Analysis: The sample is heated at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere. The heat flow to or from the sample is measured relative to a reference. Endothermic events (e.g., melting, desolvation) and exothermic events (e.g., crystallization, decomposition) are recorded.

-

TGA Analysis: The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen), and its weight is continuously monitored. Weight loss events correspond to the loss of volatiles such as water or solvent.

Table 2: Thermal Analysis Data for Crystalline Atorvastatin

| Crystalline Form | DSC Endothermic Peaks (°C) | TGA Weight Loss (%) | Interpretation |

| Atorvastatin Calcium Trihydrate[12][13] | Broad endotherm 70-140°C, Sharp endotherm ~161-162°C | ~4.5% | Loss of water followed by melting of the anhydrous form. |

| This compound B7[11] | ~98°C, 134.99°C, 167.29°C | Not specified | Multiple thermal events, possibly indicating desolvation and melting. |

| This compound B8[11] | ~110.22°C | Not specified | Thermal event, likely melting or desolvation. |

| This compound B9[11] | ~165.87°C | Not specified | Thermal event, likely melting. |

3.3 Spectroscopic Characterization

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule and can be used to detect changes in hydrogen bonding and molecular conformation between different polymorphs.

Methodology:

-

Sample Preparation: The sample is typically mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: An infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Characteristic IR absorption bands for atorvastatin include vibrations of the O-H, C-H, C=O, and C-N bonds.[14][15] For example, the infrared spectrum of atorvastatin shows characteristic absorption bands around 2850-2920 cm⁻¹ (C-H stretching), and in the fingerprint region, bands corresponding to various bending and stretching vibrations of the molecular backbone.[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR (ssNMR) can be used to characterize polymorphs by probing the local environment of specific nuclei (e.g., ¹³C). Different crystalline forms will produce different chemical shifts and peak multiplicities.

Methodology:

-

Sample Preparation: The powdered sample is packed into a rotor.

-

Data Acquisition: The spectrum is acquired using techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS).

For example, the solid-state ¹³C NMR spectrum of one form of atorvastatin calcium shows characteristic signals at approximately 21.9, 25.9, 118.9, 122.5, 128.7, 161.0, and 167.1 ppm.[10]

Conclusion

The synthesis and characterization of crystalline this compound reveal a complex polymorphic landscape. The ability to selectively synthesize and characterize these different crystalline forms is crucial for the development of stable and effective pharmaceutical products. This guide has outlined the key synthetic strategies and analytical techniques employed in the study of this compound polymorphs. A thorough understanding and application of these methods are essential for researchers and professionals in the field of drug development to ensure the quality, safety, and efficacy of the final drug product.

References

- 1. Atorvastatin (Lipitor) by MCR - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Crystal forms of atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. polimery.umw.edu.pl [polimery.umw.edu.pl]

- 5. improvedpharma.com [improvedpharma.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. EP2172452A1 - Preparation of crystalline this compound - Google Patents [patents.google.com]

- 8. WO2007118873A2 - Polymorphs of atorvastatin sodium and magnesium salts - Google Patents [patents.google.com]

- 9. Spectroscopic characterization and quantitative determination of atorvastatin calcium impurities by novel HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. WO2009157005A1 - Crystalline forms of atorvastatin hemi-magnesium salt and a process thereof - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Stereochemical of Atorvastatin Drug by Using Spectroscopic Analysis | ClinicSearch [clinicsearchonline.org]

- 15. researchgate.net [researchgate.net]

Understanding the Polymorphism and Solubility of Atorvastatin Magnesium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical aspects of polymorphism in atorvastatin (B1662188) magnesium, a key active pharmaceutical ingredient (API). A comprehensive understanding of the different solid-state forms of atorvastatin magnesium is paramount for controlling its physicochemical properties, most notably its solubility, which directly impacts the bioavailability and therapeutic efficacy of the final drug product. This document provides a consolidated overview of various polymorphic forms, their characterization, and the experimental methodologies employed in their analysis.

Introduction to Polymorphism in Atorvastatin

Atorvastatin, a synthetic lipid-lowering agent, is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1] It is widely used for the treatment of hypercholesterolemia. The magnesium salt of atorvastatin can exist in multiple solid-state forms, including crystalline polymorphs and an amorphous form.[2][3] These different forms, while chemically identical, exhibit distinct physical properties due to variations in their crystal lattice structures.[4] Such properties include melting point, stability, and, most critically for a Biopharmaceutics Classification System (BCS) Class II drug like atorvastatin (low solubility, high permeability), solubility and dissolution rate.[1][5] The amorphous form generally exhibits higher solubility and a faster dissolution rate compared to its crystalline counterparts, which can lead to enhanced bioavailability.[1] However, crystalline forms often offer greater stability and are less prone to chemical degradation.[1]

Polymorphic Forms of Atorvastatin Hemi-Magnesium Salt

Several polymorphic forms of atorvastatin hemi-magnesium salt have been identified and characterized, primarily through X-ray Powder Diffraction (XRPD). The following table summarizes the characteristic 2-theta (2θ) peaks for various known crystalline forms.

| Polymorphic Form | Characteristic 2θ Peaks (±0.2°) |

| Form I | 4.8, 7.2, 8.8, 18.2, 18.9[2] |

| Form II | 3.1, 9.1, 11.6, 12.4, 14.3, 18.5, 19.2[2] |

| Form III | 7.6, 9.1, 9.6, 12.1, 20.1, 22.4[2] |

| Form IV | 3.2, 8.9, 11.6, 17.3, 18.5, 22.0, 28.1[2] |

| Form V | 7.6, 9.5, 11.7, 20.0, 21.9, 24.1[2] |

| Form VII | 5.7, 8.5, 9.1, 11.8, 18.2[2] |

| Form VIII | 8.6, 10.0, 11.5, 16.5, 20.1, 21.6[2] |

| Form IX | 3.3, 8.9, 9.2, 9.9, 18.2, 21.9, 23.3[2] |

| Amorphous | Characterized by the absence of sharp diffraction peaks, showing a broad halo instead.[3] |

Solubility Profile of Atorvastatin

For comparative purposes, the table below presents available solubility data for atorvastatin calcium and atorvastatin free acid in various media. This data can serve as a valuable reference point for understanding the solubility characteristics of atorvastatin salts.

| Salt/Form | Medium | Temperature | Solubility |

| Atorvastatin Calcium | pH 2.1 aqueous solution | Not Specified | ~0.0204 mg/mL[7] |

| Atorvastatin Calcium | pH 6.0 aqueous solution | Not Specified | ~1.23 mg/mL[7] |

| Atorvastatin Calcium (Amorphous) | Water | Not Specified | Higher than crystalline forms[6] |

| Atorvastatin Calcium (Crystalline) | Water | Not Specified | Lower than amorphous form[6] |

| Atorvastatin Strontium (Crystalline Form I) | Deionized Water | 25°C | 0.38 mg/mL[8] |

| Atorvastatin Calcium Trihydrate | Deionized Water | 25°C | 0.14 mg/mL[8] |

| Atorvastatin Strontium (Crystalline Form I) | Buffer Solution (pH 6.8) | 25°C | 0.45 mg/mL[8] |

| Atorvastatin Calcium Trihydrate | Buffer Solution (pH 6.8) | 25°C | 0.26 mg/mL[8] |

| Atorvastatin (Free Acid) | Distilled Water | Not Specified | ~0.1 mg/mL[5] |

| Atorvastatin (Free Acid) | Phosphate Buffer (pH 7.4) | Not Specified | Very slightly soluble[5] |

It is anticipated that the various polymorphic forms of this compound will also exhibit a range of solubilities, with the amorphous form being the most soluble. The selection of a particular salt form and polymorph is a critical decision in drug development, balancing the trade-offs between solubility, stability, and manufacturability.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate characterization of this compound polymorphs. The following sections outline the methodologies for key analytical techniques.

Preparation of this compound Polymorphs

The generation of different polymorphic forms is highly dependent on the crystallization conditions. The following are examples of methods described in the literature for preparing various forms of atorvastatin hemi-magnesium salt.[2]

-

Form II: Prepared by dissolving this compound in a solvent such as acetone, ethanol, or methanol (B129727) at an elevated temperature, followed by cooling and the addition of water and/or a hydrocarbon solvent.[2]

-

Form III: Can be prepared by slurrying this compound salt in water at its boiling point.[2]

-

Form IV: Prepared by dissolving this compound in methanol and then precipitating the solid by adding water at a controlled temperature.[2]

-

Form V: Can be obtained by slurrying this compound salt in water at an elevated temperature (40-70 °C) with stirring.[2]

-

Amorphous Form: Generally prepared by dissolving a crystalline form of this compound in a suitable organic solvent (e.g., tetrahydrofuran) and then rapidly precipitating the solid by adding an anti-solvent (e.g., cyclohexane) or by rapid solvent evaporation.[3]

References

- 1. polimery.umw.edu.pl [polimery.umw.edu.pl]

- 2. WO2007118873A2 - Polymorphs of atorvastatin sodium and magnesium salts - Google Patents [patents.google.com]

- 3. EP2172452A1 - Preparation of crystalline this compound - Google Patents [patents.google.com]

- 4. cmbe.engr.uga.edu [cmbe.engr.uga.edu]

- 5. Solubility and Bioavailability Enhancement of Poorly Aqueous Soluble Atorvastatin: In Vitro, Ex Vivo, and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. farmaciajournal.com [farmaciajournal.com]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. benchchem.com [benchchem.com]

Atorvastatin Magnesium's Impact on Lipid Metabolism Beyond Cholesterol: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the pleiotropic effects of atorvastatin (B1662188) magnesium on lipid metabolism, extending beyond its well-established role in lowering low-density lipoprotein cholesterol (LDL-C). The document, intended for researchers, scientists, and drug development professionals, synthesizes current scientific literature to explore the multifaceted influence of atorvastatin on triglycerides, apolipoproteins, and fatty acid metabolism, supported by quantitative data, detailed experimental methodologies, and pathway visualizations.

Executive Summary

Atorvastatin, a competitive inhibitor of HMG-CoA reductase, is a cornerstone in managing hypercholesterolemia.[1][2] However, its therapeutic actions encompass a broader spectrum of lipid modulation. This guide elucidates the mechanisms by which atorvastatin influences triglyceride-rich lipoproteins (TRLs), modulates key apolipoproteins, and affects fatty acid oxidation, providing a comprehensive view of its lipid-regulating properties. The distinction of the magnesium salt is primarily in its formulation and stability, with the active atorvastatin moiety being responsible for the metabolic effects discussed herein.[3][4]

Atorvastatin's Effect on Triglyceride and VLDL Metabolism

Atorvastatin significantly reduces plasma triglyceride levels in a dose-dependent manner.[[“]] This effect is primarily achieved by enhancing the catabolism of apolipoprotein B (apoB)-containing lipoproteins.[6] Specifically, atorvastatin increases the clearance of very-low-density lipoprotein (VLDL) and intermediate-density lipoprotein (IDL).[1][6] One proposed mechanism involves the reduction of apolipoprotein C-III (apoC-III), an inhibitor of lipoprotein lipase (B570770) (LPL), which in turn enhances the clearance of triglyceride-rich lipoproteins.[[“]] Studies have shown that atorvastatin therapy leads to a substantial decrease in both fasting and postprandial triglycerides.[7]

Quantitative Impact on Lipid Parameters

The following table summarizes the dose-dependent effects of atorvastatin on various lipid markers based on clinical findings.

| Parameter | Atorvastatin Dosage | Observed Effect (% Reduction) | Reference |

| Triglycerides (TG) | 5 mg/day | 26.5% | [8] |

| 10 mg/day | 9-26% | [8] | |

| 20 mg/day | 32.4-34% | [8] | |

| 80 mg/day | 35-47.3% | [[“]][8] | |

| VLDL Triglycerides | (Not specified) | 28.1-47.3% | [8] |

| VLDL Cholesterol | 10 mg/day | 43% | [9] |

| Apolipoprotein B (ApoB) | 10 mg/day | 31% | [9] |

| 20 mg/day | Significant Reduction | [10] | |

| Small Dense LDL (LDL-III) | 40 mg/day | 64% | [6] |

Modulation of Apolipoprotein Metabolism

Atorvastatin's influence extends to the modulation of several key apolipoproteins. It significantly reduces the concentration of apoB, the primary structural protein of VLDL, IDL, and LDL, mainly by increasing the fractional catabolic rate (FCR) of these particles.[10][11] By stimulating the expression of hepatic LDL receptors, atorvastatin enhances the clearance of apoB-containing lipoproteins from circulation.[12][13] Furthermore, atorvastatin has been shown to reduce apoC-III and apoE in VLDL particles by 40% to 46%.[14] The impact on apoA-I, the major protein component of HDL, appears to be nonsignificant.[10]

Effects on Fatty Acid Metabolism

The role of atorvastatin in fatty acid metabolism is complex and appears to be context-dependent. Some studies in animal models suggest that atorvastatin can increase hepatic fatty acid β-oxidation.[15] This effect may be linked to the activation of peroxisome proliferator-activated receptor alpha (PPARα), a key regulator of fatty acid catabolism.[16][17] By increasing PPARα expression, atorvastatin may contribute to a decrease in hepatic triglyceride content.[17] Conversely, other research indicates that in specific contexts, such as lipid overload-induced cardiac hypertrophy, atorvastatin may decrease myocardial fatty acid oxidation.[18] These seemingly contradictory findings highlight the tissue-specific and condition-dependent effects of statins.

Core Signaling Pathways

Atorvastatin's pleiotropic effects are mediated through complex signaling pathways. Beyond the primary HMG-CoA reductase inhibition which upregulates SREBP-2, atorvastatin also influences other key metabolic regulators like SREBP-1c and PPARs.

Atorvastatin's Central Mechanism and Downstream Effects

Key Experimental Protocols

This section outlines representative methodologies for investigating the effects of atorvastatin on lipid metabolism.

Protocol: Quantification of Lipoprotein Fractions

Objective: To separate and quantify cholesterol and triglyceride content in different lipoprotein fractions (VLDL, IDL, LDL, HDL) from plasma samples of subjects treated with atorvastatin.

Methodology: Ultracentrifugation.

-

Sample Preparation: Collect fasting blood samples in EDTA-containing tubes. Separate plasma by centrifugation at 3,000 rpm for 15 minutes at 4°C.

-

Ultracentrifugation:

-

Isolate VLDL by centrifuging plasma at a density of 1.006 g/mL for 18 hours at 40,000 rpm.

-

Isolate IDL from the infranatant at a density of 1.019 g/mL.

-

Isolate LDL from the subsequent infranatant at a density of 1.063 g/mL.

-

The final infranatant contains the HDL fraction.

-

-

Lipid Analysis: Measure cholesterol and triglyceride concentrations in each isolated fraction using commercially available enzymatic colorimetric assays.

Protocol: Analysis of Apolipoprotein B (ApoB) Levels

Objective: To measure the concentration of ApoB in plasma samples.

Methodology: Immunonephelometry or Immunoturbidimetry.

-

Principle: These automated immunoassays measure the turbidity or light scattering caused by the formation of insoluble immune complexes when an anti-ApoB antibody is added to the plasma sample.

-

Procedure:

-

Calibrate the nephelometer or turbidimeter using standardized reference materials.

-

Dilute plasma samples according to the assay manufacturer's instructions.

-

Incubate the diluted sample with the specific anti-ApoB antibody.

-

Measure the resulting light scattering or turbidity.

-

Calculate ApoB concentration by comparing the results to a standard curve. This method does not require a fasting specimen.[19]

-

Protocol: Gene Expression Analysis by Real-Time Quantitative PCR (qPCR)

Objective: To determine the effect of atorvastatin on the mRNA expression of key genes involved in lipid metabolism (e.g., SREBF2, PPARA, LDLR) in liver tissue or cultured hepatocytes.

Methodology:

-

RNA Extraction: Isolate total RNA from tissue homogenates or cell lysates using a commercial RNA extraction kit (e.g., RNeasy Kit, Qiagen).

-

RNA Quantification and Quality Control: Assess RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). Check RNA integrity using gel electrophoresis or a bioanalyzer.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

-

qPCR:

-

Prepare a reaction mixture containing cDNA template, forward and reverse primers for the target gene and a reference gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix (e.g., SYBR Green or TaqMan).

-

Perform the qPCR reaction in a real-time PCR system.

-

Analyze the data using the comparative CT (ΔΔCT) method to determine the relative fold change in gene expression, normalized to the reference gene.

-

Experimental Workflow Visualization

Conclusion

The role of atorvastatin magnesium in lipid metabolism is significantly more complex than its primary function as a cholesterol-lowering agent. Its ability to reduce triglycerides, modulate apolipoproteins such as ApoB and ApoC-III, and influence fatty acid oxidation pathways underscores its broad-spectrum effects on lipid homeostasis. These pleiotropic actions contribute to its overall efficacy in reducing cardiovascular risk. Further research into the nuanced, tissue-specific regulation of these pathways will continue to refine our understanding and optimize the clinical application of atorvastatin therapy.

References

- 1. Atorvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Atorvastatin - Wikipedia [en.wikipedia.org]

- 3. The Link between Magnesium Supplements and Statin Medication in Dyslipidemic Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparison of mechanism and functional effects of magnesium and statin pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. consensus.app [consensus.app]

- 6. Influence of atorvastatin and simvastatin on apolipoprotein B metabolism in moderate combined hyperlipidemic subjects with low VLDL and LDL fractional clearance rates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of atorvastatin on postprandial lipoprotein metabolism in hypertriglyceridemic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. droracle.ai [droracle.ai]

- 9. atvb.ahajournals.org [atvb.ahajournals.org]

- 10. Effects of different doses of atorvastatin on human apolipoprotein B-100, B-48, and A-I metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of a statin on hepatic apolipoprotein B-100 secretion and plasma campesterol levels in the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. discovery.researcher.life [discovery.researcher.life]

- 13. droracle.ai [droracle.ai]

- 14. Effects of atorvastatin on triglyceride-rich lipoproteins, low-density lipoprotein subclass, and C-reactive protein in hemodialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Atorvastatin increases hepatic fatty acid beta-oxidation in sucrose-fed rats: comparison with an MTP inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Interplay between statins and PPARs in improving cardiovascular outcomes: a double-edged sword? - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Atorvastatin treatment induced peroxisome proliferator-activated receptor alpha expression and decreased plasma nonesterified fatty acids and liver triglyceride in fructose-fed rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Atorvastatin ameliorates lipid overload-induced mitochondrial dysfunction and myocardial hypertrophy by decreasing fatty acid oxidation through inactivation of the p-STAT3/CPT1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Biochemistry, Apolipoprotein B - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Initial investigations into atorvastatin magnesium's anti-inflammatory pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atorvastatin (B1662188), a widely prescribed lipid-lowering agent, exhibits significant anti-inflammatory properties that are independent of its effects on cholesterol metabolism. These pleiotropic effects are increasingly recognized as crucial to its cardiovascular benefits. This technical guide provides an in-depth exploration of the initial molecular investigations into the anti-inflammatory pathways modulated by atorvastatin magnesium. We delve into the core signaling cascades, including the inhibition of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, and the activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ). This guide presents a synthesis of quantitative data from key studies, detailed experimental protocols for cornerstone assays, and visual representations of the implicated signaling pathways to facilitate a comprehensive understanding for researchers and drug development professionals. While much of the foundational research has been conducted with atorvastatin, the active moiety, these findings are considered directly applicable to its magnesium salt formulation.

Core Anti-inflammatory Mechanisms of Atorvastatin

Atorvastatin's anti-inflammatory effects stem from its inhibition of the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. This action not only curtails cholesterol biosynthesis but also reduces the production of crucial isoprenoid intermediates, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These isoprenoids are essential for the post-translational modification (prenylation) of small GTP-binding proteins like Rho, Ras, and Rac. By inhibiting prenylation, atorvastatin interferes with the function of these signaling molecules, which are pivotal in orchestrating inflammatory responses.

The primary anti-inflammatory pathways affected by atorvastatin include:

-

Inhibition of the NF-κB Signaling Pathway: A central regulator of inflammation, the nuclear factor-kappa B (NF-κB) pathway is a key target of atorvastatin. Atorvastatin has been shown to prevent the degradation of IκBα, the inhibitory protein of NF-κB. This action sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.[1] This leads to a downstream reduction in the expression of various inflammatory mediators.

-

Modulation of the MAPK Signaling Pathway: Mitogen-activated protein kinases (MAPKs), including ERK, JNK, and p38, are critical mediators of cellular responses to inflammatory stimuli. Atorvastatin has been demonstrated to suppress the phosphorylation and activation of these kinases, thereby inhibiting the downstream signaling cascades that lead to the production of inflammatory cytokines and chemokines.

-

Activation of the PPAR-γ Pathway: Atorvastatin can activate peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor with potent anti-inflammatory properties.[2] Activation of PPAR-γ can interfere with the activity of pro-inflammatory transcription factors like NF-κB and AP-1, and reduce the expression of inflammatory genes.

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the quantitative effects of atorvastatin on key inflammatory markers from various in vitro and in vivo studies.

Table 1: Effect of Atorvastatin on Pro-inflammatory Cytokine and Chemokine Production

| Inflammatory Marker | Experimental Model | Atorvastatin Concentration | Observed Effect | Reference |

| TNF-α | Human peripheral monocytes | 0.1-10 µmol/L | Up to 38% inhibition (p < 0.05) | [2] |

| MCP-1 | Human peripheral monocytes | 0.1-10 µmol/L | Up to 85% inhibition (p < 0.05) | [2] |

| IL-6 | LPS-stimulated RAW264.7 macrophages | 10, 15, 20 µM | Dose-dependent decrease | [3] |

| TNF-α | LPS-stimulated RAW264.7 macrophages | 100 µmol/L | Significant reduction in secretion and mRNA expression | [4] |

Table 2: Effect of Atorvastatin on C-Reactive Protein (CRP) Levels in Clinical Studies

| Study Population | Atorvastatin Dosage | Duration of Treatment | Observed Effect on CRP | Reference |

| Patients with or at risk for coronary heart disease | Various doses | 1 and 3 months | 22% to 40% decrease at 1 month; 32% to 36% decrease at 3 months | [5] |

| Patients with coronary artery disease | 20 mg/day | 4 weeks | Decrease from 20.3 mg/dl to 10.8 mg/dl (p < 0.001) | [6] |

| Patients with combined hyperlipidemia | 80 mg/day | 8 weeks | 28.4% decrease in median CRP pool size | [7] |

| Patients with type 2 diabetes | 10 mg/day | 1 year | 32% net lowering compared to placebo | [8] |

| Patients with acute coronary syndromes | 20 mg/day | 3 months | 83.6% reduction in hs-CRP | [9] |

| Patients with acute coronary syndromes | 40 mg/day | 30 days | 62% reduction at discharge; 84% reduction at 1 month | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the anti-inflammatory effects of atorvastatin.

Western Blotting for NF-κB p65 Nuclear Translocation

This protocol is designed to assess the effect of atorvastatin on the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a key indicator of NF-κB activation.

-

Cell Culture and Treatment:

-

Culture human macrophages or other relevant cell lines (e.g., RAW264.7) in appropriate media.

-

Pre-treat cells with varying concentrations of atorvastatin for a specified time (e.g., 2 hours).

-

Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a short duration (e.g., 30 minutes) to induce NF-κB activation.

-

-

Nuclear and Cytoplasmic Fractionation:

-

Harvest the cells and perform nuclear and cytoplasmic protein extraction using a commercial kit according to the manufacturer's instructions. This step is critical to separate the proteins located in different cellular compartments.

-

-

Protein Quantification:

-

Determine the protein concentration of both the nuclear and cytoplasmic extracts using a standard protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Protein Transfer:

-

Load equal amounts of protein (e.g., 20-40 µg) from each fraction onto an SDS-polyacrylamide gel.

-

Perform electrophoresis to separate the proteins by size.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for NF-κB p65 overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent.

-

Visualize the bands using an imaging system.

-

Quantify the band intensity using densitometry software. Use loading controls such as Lamin B1 for the nuclear fraction and GAPDH for the cytoplasmic fraction to normalize the results.

-

Enzyme-Linked Immunosorbent Assay (ELISA) for IL-6 Production

This protocol quantifies the amount of the pro-inflammatory cytokine Interleukin-6 (IL-6) secreted by cells into the culture medium following treatment with atorvastatin.

-

Cell Culture and Supernatant Collection:

-

Plate cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with different concentrations of atorvastatin for a specified period.

-

Stimulate the cells with an inflammatory stimulus (e.g., LPS).

-

After the incubation period, collect the cell culture supernatants.

-

-

ELISA Procedure (using a commercial kit):

-

Coat a 96-well ELISA plate with a capture antibody specific for IL-6 and incubate overnight.

-

Wash the plate with a wash buffer.

-

Block the plate with a blocking buffer for at least 1 hour.

-

Add the collected cell culture supernatants and a series of IL-6 standards to the wells and incubate for 2 hours.

-

Wash the plate.

-

Add a biotinylated detection antibody specific for IL-6 and incubate for 1 hour.

-

Wash the plate.

-

Add streptavidin-HRP conjugate and incubate for 30 minutes.

-

Wash the plate.

-

Add a substrate solution (e.g., TMB) and incubate in the dark until a color develops.

-

Stop the reaction with a stop solution.

-

-

Data Analysis:

-

Measure the absorbance at 450 nm using a microplate reader.

-

Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Determine the concentration of IL-6 in the samples by interpolating their absorbance values on the standard curve.

-

Real-Time Polymerase Chain Reaction (RT-PCR) for TNF-α Gene Expression

This protocol measures the effect of atorvastatin on the messenger RNA (mRNA) expression levels of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α).

-

Cell Culture and RNA Extraction:

-

Culture and treat cells with atorvastatin and an inflammatory stimulus as described in the previous protocols.

-

Lyse the cells and extract total RNA using a commercial RNA extraction kit.

-

Assess the quality and quantity of the extracted RNA using a spectrophotometer.

-

-

Reverse Transcription:

-

Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and oligo(dT) primers.

-

-

Real-Time PCR:

-

Prepare a reaction mixture containing the cDNA template, forward and reverse primers for TNF-α, and a fluorescent DNA-binding dye (e.g., SYBR Green).

-

Perform the PCR reaction in a real-time PCR thermal cycler. The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Monitor the fluorescence signal in real-time as the PCR product accumulates.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) value for each sample, which is the cycle number at which the fluorescence signal crosses a certain threshold.

-

Normalize the Ct values of TNF-α to the Ct values of a housekeeping gene (e.g., GAPDH or β-actin) to account for variations in RNA input.

-

Calculate the relative gene expression using the ΔΔCt method.

-

PPAR-γ Activation Assay

This protocol is used to determine whether atorvastatin can activate the transcription factor PPAR-γ.

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293T).

-

Co-transfect the cells with a PPAR-γ expression vector and a reporter plasmid containing a PPAR-responsive element (PPRE) linked to a luciferase gene.

-

-

Cell Treatment:

-

After transfection, treat the cells with various concentrations of atorvastatin or a known PPAR-γ agonist (e.g., rosiglitazone) as a positive control.

-

-

Luciferase Assay:

-

After the treatment period, lyse the cells and measure the luciferase activity using a luminometer.

-

-

Data Analysis:

-

Normalize the luciferase activity to the total protein concentration or to the activity of a co-transfected control reporter (e.g., Renilla luciferase) to account for variations in transfection efficiency.

-

Express the results as fold activation relative to the vehicle-treated control.

-

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the key anti-inflammatory signaling pathways modulated by atorvastatin.

Caption: Atorvastatin's inhibition of the NF-κB signaling pathway.

Caption: Modulation of the MAPK signaling cascade by atorvastatin.

Caption: Atorvastatin-mediated activation of the PPAR-γ pathway.

Caption: General experimental workflow for cytokine quantification by ELISA.

Conclusion

The initial investigations into the anti-inflammatory pathways of atorvastatin have revealed a multifaceted mechanism of action that extends beyond its lipid-lowering capabilities. By inhibiting the synthesis of isoprenoid intermediates, atorvastatin effectively dampens key inflammatory signaling cascades, including the NF-κB and MAPK pathways, while promoting the anti-inflammatory PPAR-γ pathway. The consistent reduction of inflammatory markers such as CRP in clinical settings underscores the therapeutic relevance of these molecular actions. This guide provides a foundational understanding of these pathways and the experimental approaches used to elucidate them, serving as a valuable resource for further research and development in the field of anti-inflammatory therapeutics. The presented data and protocols for atorvastatin are directly relevant to this compound, as the therapeutic effects are attributed to the atorvastatin moiety.

References

- 1. Atorvastatin inhibited TNF-α induced matrix degradation in rat nucleus pulposus cells by suppressing NLRP3 inflammasome activity and inducing autophagy through NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Atorvastatin activates PPAR-gamma and attenuates the inflammatory response in human monocytes [pubmed.ncbi.nlm.nih.gov]

- 3. Atorvastatin increases lipopolysaccharide-induced expression of tumour necrosis factor-α-induced protein 8-like 2 in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. besjournal.com [besjournal.com]

- 5. Short-term effects of atorvastatin on C-reactive protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Atorvastatin affects C-reactive protein levels in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of Atorvastatin on Human C Reactive Protein Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effect of atorvastatin on C-reactive protein and benefits for cardiovascular disease in patients with type 2 diabetes: analyses from the Collaborative Atorvastatin Diabetes Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijmedicine.com [ijmedicine.com]

- 10. Atorvastatin has an important acute anti-inflammatory effect in patients with acute coronary syndrome: results of a randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and development of different atorvastatin magnesium polymorphs

An In-depth Technical Guide to the Discovery and Development of Atorvastatin (B1662188) Magnesium Polymorphs

Introduction

Atorvastatin, a member of the statin class of drugs, is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2] It is widely prescribed for the treatment of hypercholesterolemia.[3] As a Biopharmaceutics Classification System (BCS) Class II drug, atorvastatin exhibits low solubility and high permeability.[4] The physicochemical properties of the active pharmaceutical ingredient (API), such as solubility and stability, are critically influenced by its solid-state form.[5] Polymorphism, the ability of a substance to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice, can significantly impact a drug's bioavailability, manufacturability, and stability.[5][6]

This technical guide focuses on the discovery and development of various polymorphic forms of atorvastatin magnesium. While atorvastatin is most famously marketed as its calcium salt (Atorvastatin Calcium), the magnesium salt has also been a subject of research and development, with various crystalline and amorphous forms being identified.[1][7] Understanding these forms is crucial for the development of stable, effective, and patentable drug products.

Discovery and Characterization of this compound Polymorphs

The solid-state form of this compound can exist as crystalline polymorphs, amorphous forms, and solvated or hydrated forms.[7] The amorphous form is thermodynamically unstable compared to crystalline forms but can offer advantages in terms of higher solubility and dissolution rates, potentially leading to improved bioavailability.[5][8] Conversely, crystalline forms generally offer greater purity and stability.[5]

Numerous polymorphic forms of atorvastatin hemi-magnesium salt have been identified and characterized, often designated numerically (e.g., Form I, Form II, etc.).[1] The primary analytical techniques for distinguishing and characterizing these polymorphs are X-ray Powder Diffraction (XRPD), which provides information about the crystal structure, and thermal analysis methods like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[8][9]

Data Presentation: Crystalline Forms of Atorvastatin Hemi-Magnesium

The various crystalline forms of atorvastatin hemi-magnesium are primarily distinguished by their unique X-ray powder diffraction patterns. The following tables summarize the characteristic 2θ peaks for several identified polymorphs.

Table 1: Characteristic XRPD Peaks (2θ ±0.2°) for Atorvastatin Hemi-Magnesium Polymorphs

| Form | Characteristic 2θ Peaks | Reference |

|---|---|---|

| Form III | 7.6, 9.1, 9.6, 12.1, 13.4, 14.2, 14.8, 15.5, 16.7, 17.3, 18.0, 20.1, 22.4, 23.9, 27.2 | [1] |

| Form IV | 3.2, 8.9, 11.6, 17.3, 18.5, 22.0, 28.1 | [1] |

| Form V | 7.6, 9.5, 11.7, 20.0, 21.9, 24.1 | [1] |

| Form VI | 8.5, 12.0, 14.3, 18.4, 19.2, 20.1 | [1] |

| Form VII | 5.7, 8.5, 9.1, 11.8, 18.2 | [1] |

| Form VIII | 8.6, 10.0, 11.5, 16.5, 20.1, 21.6 | [1] |

| Form IX | 3.3, 8.9, 9.2, 9.9, 18.2, 21.9, 23.3 | [1] |

| Unnamed Form 1 | 8.60, 18.48, 21.44 | [7] |

| Unnamed Form 2 | 8.80, 9.66, 11.34, 16.14, 17.96, 18.48, 18.62, 21.26, 21.44, 21.60 |[7] |

Table 2: Solubility Data for Atorvastatin Salts

| Salt Form | Solvent | pH | Temperature | Solubility (μg/mL) | Reference |

|---|---|---|---|---|---|

| Atorvastatin (general) | 0.1 N HCl/NaCl Buffer | 1.2 | 37°C | 6.63 ± 0.24 | [10] |

| Atorvastatin (general) | 0.05 M Acetate Buffer | 4.0 | 37°C | 12.81 ± 1.16 | [10] |

| Atorvastatin (general) | 0.05 M K-Phosphate Buffer | 6.8 | 37°C | 158.35 ± 4.58 | [10] |

| Atorvastatin (general) | Water | - | 37°C | 66.30 ± 0.89 |[10] |

Experimental Protocols

Polymorph Characterization Methodologies

A variety of analytical techniques are essential for the identification and characterization of this compound polymorphs.[8]

-

X-ray Powder Diffraction (XRPD): XRPD is the primary technique for distinguishing different crystalline forms.[8]

-

Principle: The technique is based on Bragg's Law (nλ = 2d sinθ). A powdered sample is irradiated with monochromatic X-rays, and the diffraction pattern, a plot of scattered intensity versus the scattering angle (2θ), serves as a unique "fingerprint" for a specific crystalline structure.[8]

-

Methodology: A small amount of the powdered sample is gently packed into a sample holder. The sample is then exposed to an X-ray beam (commonly CuKα radiation). The detector scans through a range of 2θ angles (e.g., 4° to 40°) to measure the intensity of the diffracted X-rays.[11] The resulting diffractogram shows peaks at specific 2θ values characteristic of the crystalline form.[11]

-

-

Differential Scanning Calorimetry (DSC): DSC is used to measure thermal events like melting, crystallization, and glass transitions.[8][9]

-

Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. Endothermic events (e.g., melting) or exothermic events (e.g., crystallization) are observed as peaks in the DSC thermogram.[8]

-

Methodology: A few milligrams of the sample are hermetically sealed in an aluminum pan. The sample and an empty reference pan are heated at a constant rate (e.g., 10°C/min) under a nitrogen purge. The heat flow to the sample is measured and plotted against temperature, revealing the temperatures of thermal transitions.[12]

-

-

Thermogravimetric Analysis (TGA): TGA is used to determine the solvent or water content of a sample.[8][9]

-

Principle: TGA measures the change in mass of a sample as a function of temperature or time. It is particularly useful for identifying solvated or hydrated forms by quantifying the mass loss upon heating.[8]

-

Methodology: A sample is placed in a high-precision balance within a furnace. The sample is heated according to a controlled temperature program, and the mass is continuously recorded. The resulting curve plots mass percentage against temperature.

-

Preparation of this compound Polymorphs

The specific polymorphic form obtained depends heavily on the crystallization conditions, such as the solvent system, temperature, and rate of crystallization.[5]

-

Preparation of Crystalline Forms:

-

Method 1: Salt Formation and Crystallization: Crystalline this compound can be prepared by reacting an atorvastatin alkali metal salt (e.g., sodium salt) with a magnesium salt of an acid in a suitable solvent.[7] The resulting crystalline form can then be isolated.

-

Method 2: Slurrying/Recrystallization: A specific polymorph can be obtained by slurrying an existing form of this compound in a solvent at a controlled temperature. For example, Form III can be prepared by slurrying this compound salt in water at boiling temperature.[1] Form V can be prepared by slurrying in water at an elevated temperature between 40°C and 70°C.[1]

-

Method 3: Anti-Solvent Precipitation: This method involves dissolving this compound in a suitable solvent (e.g., methanol) and then adding an anti-solvent (e.g., water) in which the compound is poorly soluble to induce precipitation.[1][13] For instance, Form IV can be prepared by dissolving this compound in methanol (B129727) and precipitating it by adding water at a temperature between 20°C and 40°C.[1]

-

-

Preparation of Amorphous Form:

-

Method 1: Anti-Solvent Precipitation: Amorphous this compound can be prepared by dissolving a crystalline form in an organic solvent (e.g., tetrahydrofuran, dimethylsulfoxide) and then adding an anti-solvent to precipitate the amorphous solid.[7]

-

Method 2: Solvent Removal: This process involves dissolving a crystalline form in a solvent or solvent mixture and then rapidly removing the solvent.[7] Techniques for solvent removal include spray drying, freeze-drying (lyophilization), or flash evaporation.[7]

-

Visualizations: Workflows and Relationships

// Styles edge [color="#5F6368"]; } dot Caption: General workflow for this compound polymorph screening.

// Nodes amorphous [label="Amorphous Form", fillcolor="#EA4335", fontcolor="#FFFFFF"]; crystalline_start [label="Crystalline Atorvastatin Mg\n(Generic/Mixture)", fillcolor="#FBBC05", fontcolor="#202124"];

form3 [label="Form III", fillcolor="#4285F4", fontcolor="#FFFFFF"]; form4 [label="Form IV", fillcolor="#4285F4", fontcolor="#FFFFFF"]; form5 [label="Form V", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges crystalline_start -> amorphous [label="Spray/Freeze Drying", color="#5F6368"]; amorphous -> crystalline_start [label="Crystallization", color="#5F6368"];

crystalline_start -> form3 [label="Slurry in boiling H2O", color="#34A853"]; crystalline_start -> form4 [label="Dissolve in MeOH,\nadd H2O (anti-solvent)", color="#34A853"]; crystalline_start -> form5 [label="Slurry in H2O (40-70°C)", color="#34A853"];

// Invisible nodes for layout {rank=same; amorphous; crystalline_start;} {rank=same; form3; form4; form5;} } dot Caption: Relationship between amorphous and select crystalline forms.

// Nodes start [label="Start: Atorvastatin Mg Salt", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; dissolve [label="1. Dissolve in Methanol", fillcolor="#FFFFFF", fontcolor="#202124"]; precipitate [label="2. Add Water (anti-solvent)\nat 20-40°C to precipitate", fillcolor="#FFFFFF", fontcolor="#202124"]; filter [label="3. Filter the resulting solid", fillcolor="#FFFFFF", fontcolor="#202124"]; dry [label="4. Dry the solid", fillcolor="#FFFFFF", fontcolor="#202124"]; end [label="End: Crystalline Form IV", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> dissolve [color="#4285F4"]; dissolve -> precipitate [color="#4285F4"]; precipitate -> filter [color="#4285F4"]; filter -> dry [color="#4285F4"]; dry -> end [color="#4285F4"]; } dot Caption: Experimental workflow for preparing Crystalline Form IV.

// Edges start1 -> dissolve1 [color="#4285F4"]; dissolve1 -> add_anti [color="#4285F4"]; add_anti -> precipitate [color="#4285F4"]; precipitate -> end_product [color="#5F6368"];

start2 -> dissolve2 [color="#34A853"]; dissolve2 -> remove [color="#34A853"]; remove -> end_product [color="#5F6368"]; } dot Caption: Workflows for preparing amorphous this compound.

Conclusion

The solid-state chemistry of this compound is complex, with multiple crystalline polymorphs and an amorphous form having been identified. The discovery and characterization of these forms are paramount in pharmaceutical development, as the choice of solid form directly influences critical parameters such as stability, solubility, and bioavailability.[1][5] The preparation of a specific, stable polymorphic form requires precise control over crystallization conditions.[5] The experimental protocols outlined, centered on techniques like XRPD and DSC, are fundamental to polymorph screening and selection. This guide provides a foundational overview for researchers and scientists, highlighting the key forms, characterization data, and preparation methodologies that are essential for the successful development of this compound-based drug products.

References

- 1. WO2007118873A2 - Polymorphs of atorvastatin sodium and magnesium salts - Google Patents [patents.google.com]

- 2. studylib.net [studylib.net]

- 3. EP1336405A1 - Formulations of atorvastatin stabilized with alkali metal additions - Google Patents [patents.google.com]

- 4. Case Study 3: Atorvastatin - Crystalline Form Change In Late Development - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]

- 5. polimery.umw.edu.pl [polimery.umw.edu.pl]

- 6. scispace.com [scispace.com]

- 7. EP2172452A1 - Preparation of crystalline this compound - Google Patents [patents.google.com]

- 8. opendata.uni-halle.de [opendata.uni-halle.de]

- 9. Crystal forms of atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Process Intensification of Atorvastatin Calcium Crystallization for Target Polymorph Development via Continuous Combined Cooling and Antisolvent Crystallization Using an Oscillatory Baffled Crystallizer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. US7411075B1 - Polymorphic form of atorvastatin calcium - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for the Quantification of Atorvastatin Magnesium in Plasma

These application notes provide detailed protocols for the quantification of atorvastatin (B1662188) and its metabolites in plasma, tailored for researchers, scientists, and drug development professionals. The methodologies described below are based on established and validated analytical techniques, primarily High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Introduction

Atorvastatin is a widely prescribed medication for the treatment of hypercholesterolemia.[1] It is metabolized in the liver, primarily by cytochrome P450 3A4 (CYP3A4), into active ortho- and para-hydroxy metabolites, which contribute significantly to its therapeutic effect.[1] Accurate and reliable quantification of atorvastatin and its metabolites in plasma is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies.[2] This document outlines validated protocols for these analytical determinations.

Analytical Methods Overview

The two most common analytical techniques for the quantification of atorvastatin in plasma are HPLC-UV and LC-MS/MS.

-

HPLC-UV: This method is robust, cost-effective, and widely available. It is suitable for routine analysis but may lack the sensitivity and selectivity required for detecting very low concentrations of the analyte, especially its metabolites.[2][3]

-

LC-MS/MS: This is the gold standard for bioanalytical studies due to its high sensitivity, selectivity, and speed.[4][5] It allows for the simultaneous quantification of the parent drug and its metabolites at very low concentrations.[6]

Experimental Workflows

The general experimental workflow for the analysis of atorvastatin in plasma involves sample preparation, chromatographic separation, detection, and data analysis.

Method 1: Quantification of Atorvastatin by HPLC-UV

This protocol details a High-Performance Liquid Chromatography with Ultraviolet detection method for the determination of atorvastatin in plasma.

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and common method for extracting atorvastatin from plasma samples.[3][7]

Protocol:

-

Pipette 200 µL of plasma into a microcentrifuge tube.

-

Add a known concentration of an internal standard (e.g., Diltiazem).[3]

-

Add 400 µL of acetonitrile to precipitate the plasma proteins.[2][3]

-

Vortex the mixture for 1 minute.[2]

-

Centrifuge the sample at 10,000 rpm for 10 minutes.[2]

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.[2]

-

Inject 20 µL of the reconstituted sample into the HPLC system.[2]

HPLC-UV Conditions

| Parameter | Condition | Reference |

| HPLC System | Agilent 1200 series or equivalent | [2] |

| Column | C8 or C18 (e.g., 4.6 x 150 mm, 5 µm) | [2][8] |

| Mobile Phase | Sodium dihydrogen phosphate (B84403) buffer:acetonitrile (60:40, v/v), pH 5.5 | [3][7] |

| Flow Rate | 1.0 - 1.5 mL/min | [3][8] |

| UV Detection | 245 - 248 nm | [3][8] |

| Run Time | ~10 minutes | [8] |

Quantitative Data Summary (HPLC-UV)

| Parameter | Value | Reference |

| Linearity Range | 20 - 800 ng/mL | [3][7] |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL | [3] |

| Precision (RSD%) | < 7% (Inter-day and Intra-day) | [3][7] |

| Accuracy (Recovery) | > 92.8% | [9] |

Method 2: Quantification of Atorvastatin and its Metabolites by LC-MS/MS

This protocol outlines a highly sensitive and selective Liquid Chromatography-tandem Mass Spectrometry method for the simultaneous quantification of atorvastatin and its active metabolites.[4][6]

Sample Preparation: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is an effective method for cleaning up plasma samples and concentrating the analytes of interest.[2][6]

Protocol:

-

Pipette 100 µL of human plasma into a microcentrifuge tube.[2]

-

Add 25 µL of an internal standard solution (e.g., Atorvastatin-d5).[2]

-